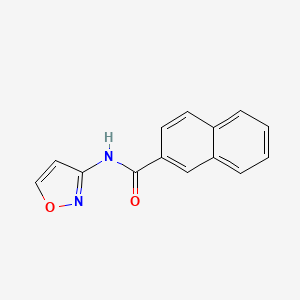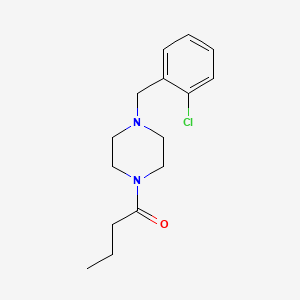![molecular formula C17H30N2O2 B4714390 2,2-dimethyl-1-[4-(4-methylpiperidine-1-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B4714390.png)
2,2-dimethyl-1-[4-(4-methylpiperidine-1-carbonyl)piperidin-1-yl]propan-1-one
描述
2,2-dimethyl-1-[4-(4-methylpiperidine-1-carbonyl)piperidin-1-yl]propan-1-one is a complex organic compound that features a piperidine moiety. Piperidine derivatives are known for their significant role in medicinal chemistry and drug discovery due to their diverse biological activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-1-[4-(4-methylpiperidine-1-carbonyl)piperidin-1-yl]propan-1-one typically involves multi-step organic reactions. One common method includes the reaction of 4-methylpiperidine with a suitable acylating agent to form the intermediate compound, which is then further reacted with 2,2-dimethylpropan-1-one under controlled conditions .
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation of pyridine derivatives over molybdenum disulfide catalysts. This method is preferred due to its efficiency and cost-effectiveness .
化学反应分析
Types of Reactions
2,2-dimethyl-1-[4-(4-methylpiperidine-1-carbonyl)piperidin-1-yl]propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve hydrogenation to yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include various substituted piperidine derivatives, ketones, and amines .
科学研究应用
2,2-dimethyl-1-[4-(4-methylpiperidine-1-carbonyl)piperidin-1-yl]propan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a pharmacophore in drug design.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,2-dimethyl-1-[4-(4-methylpiperidine-1-carbonyl)piperidin-1-yl]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety is known to modulate biological activity by binding to these targets, thereby influencing various biochemical pathways .
相似化合物的比较
Similar Compounds
Piperidine: A simpler analog with a six-membered ring containing one nitrogen atom.
4-Methylpiperidine: A derivative with a methyl group attached to the piperidine ring.
2,2-Dimethyl-1-pyridin-2-yl-propan-1-one: A structurally similar compound with a pyridine ring instead of a piperidine ring.
Uniqueness
2,2-dimethyl-1-[4-(4-methylpiperidine-1-carbonyl)piperidin-1-yl]propan-1-one is unique due to its specific substitution pattern and the presence of both piperidine and carbonyl functional groups, which confer distinct chemical and biological properties .
属性
IUPAC Name |
2,2-dimethyl-1-[4-(4-methylpiperidine-1-carbonyl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O2/c1-13-5-9-18(10-6-13)15(20)14-7-11-19(12-8-14)16(21)17(2,3)4/h13-14H,5-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJMKTSUNMXSAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2CCN(CC2)C(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(1H-IMIDAZOL-1-YL)ACETAMIDE](/img/structure/B4714307.png)

![1-{5-[(2-CHLORO-6-FLUOROBENZYL)SULFANYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}ETHYL (4-CHLORO-3-METHYLPHENYL) ETHER](/img/structure/B4714321.png)
![N-(3-methylphenyl)-5-[(2-phenylacetyl)amino]-2-piperidin-1-ylbenzamide](/img/structure/B4714343.png)
![2-[(4-ethyl-5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B4714349.png)
![1-[3-(4-methoxyphenyl)propanoyl]-2-(2-thienyl)pyrrolidine](/img/structure/B4714355.png)
![N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2,3,4,5,6-pentafluorobenzamide](/img/structure/B4714357.png)
![6-[({3-[(CYCLOPENTYLAMINO)CARBONYL]-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL}AMINO)CARBONYL]-3,4-DIMETHYL-3-CYCLOHEXENE-1-CARBOXYLIC ACID](/img/structure/B4714367.png)
![8-chloro-4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-(2-methylphenyl)quinoline](/img/structure/B4714372.png)
![3'H-spiro[cyclopentane-1,5'-pyrrolo[2,1-a]isoquinoline]-2',3'(6'H)-dione](/img/structure/B4714382.png)
![1-[(2,3-DICHLOROPHENOXY)METHYL]-N~3~-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4714386.png)
![2-{[5-(4-methoxybenzyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B4714396.png)
![1-(3-methylphenyl)-N-[2-(4-methylpiperazin-1-yl)ethyl]methanesulfonamide](/img/structure/B4714400.png)

